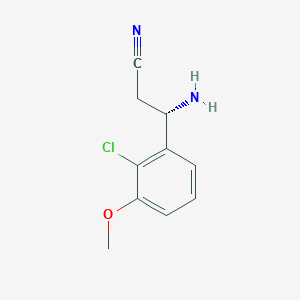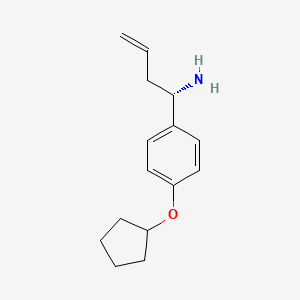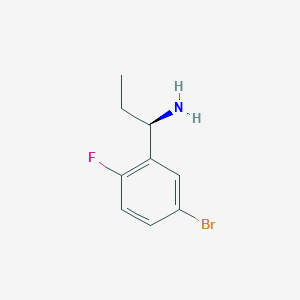![molecular formula C16H23Cl B13042576 1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)
1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene is an organic compound with the molecular formula C16H23Cl It is a derivative of benzene, where a chlorine atom is substituted at the para position, and a butylcyclohexyl group is attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and 1-chloro-4-butylcyclohexane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. .
Chemical Reactions Analysis
1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or alcohols, and reduction reactions can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions: Typical reagents include strong bases for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction
Scientific Research Applications
1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses
Comparison with Similar Compounds
1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-Chloro-4-[(4-chlorobutyl)sulfanyl]benzene and other chlorinated benzene derivatives.
Properties
Molecular Formula |
C16H23Cl |
|---|---|
Molecular Weight |
250.80 g/mol |
IUPAC Name |
1-(4-butylcyclohexyl)-4-chlorobenzene |
InChI |
InChI=1S/C16H23Cl/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 |
InChI Key |
DFXIHNMPVOKLSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


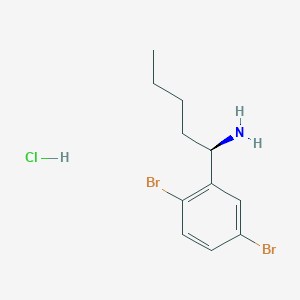
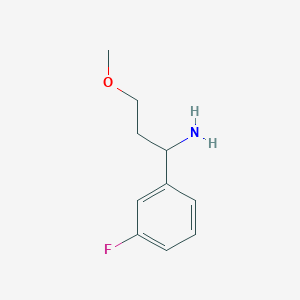
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
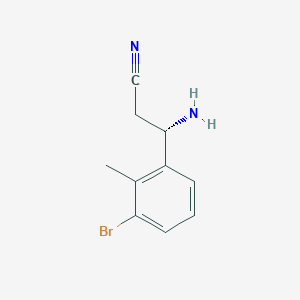
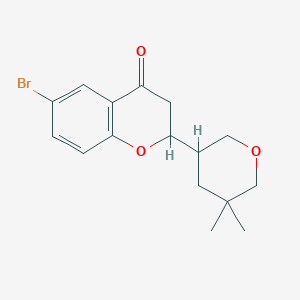
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
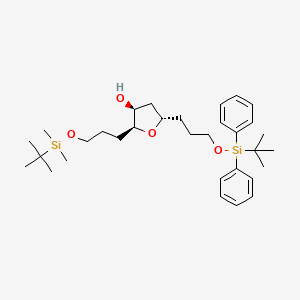
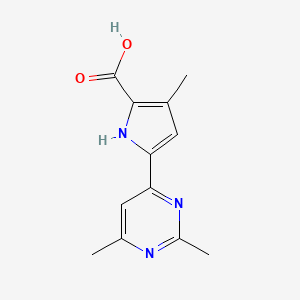
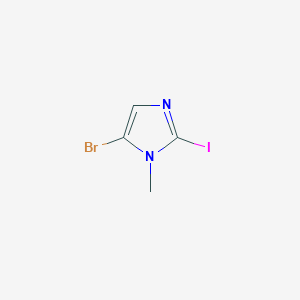
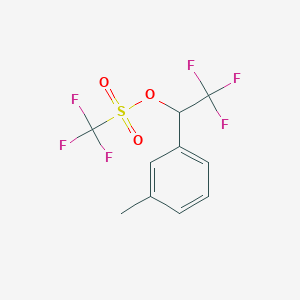
![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
